2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine
Description
2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine (CAS: 1883265-32-4) is a triazine derivative with the molecular formula C₂₁H₁₂ClN₃O and a molecular weight of 357.79 g/mol . Its structure features a central 1,3,5-triazine ring substituted at the 2-position with chlorine, the 4-position with a dibenzofuran moiety, and the 6-position with a phenyl group. Key properties include:
- Solubility: 9.7 × 10⁻⁸ g/L (25°C)
- Density: 1.362 ± 0.06 g/cm³
- Boiling Point: 613.2 ± 47.0°C (predicted)
- pKa: 0.40 ± 0.10
The compound is utilized in advanced materials, particularly as an OLED intermediate and electron-transport layer in organic electronics due to its π-conjugated system and thermal stability .
Properties
IUPAC Name |
2-chloro-4-dibenzofuran-1-yl-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)15-10-6-12-17-18(15)14-9-4-5-11-16(14)26-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJAZVKQILCJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=C4C5=CC=CC=C5OC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Intermediate Formation
A foundational step in synthesizing 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine involves constructing the dibenzofuran-phenyl intermediate. As demonstrated in analogous systems, the Suzuki-Miyaura coupling reaction efficiently links boronic acid derivatives to halogenated aromatics. For instance, 3-bromo-9H-carbazole reacts with dibenzo[b,d]furan-4-ylboronic acid under palladium catalysis (Pd(C₂H₃O₂)₂, Xphos ligand) to yield 3-(dibenzo[b,d]furan-4-yl)-9H-carbazole with >95% efficiency. This method’s success hinges on:
Triazine Core Functionalization via Nucleophilic Aromatic Substitution
The chloro-substituted triazine moiety undergoes nucleophilic displacement with carbazole intermediates. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the carbazole’s NH group, generating a potent nucleophile that attacks 2-chloro-4,6-diphenyl-1,3,5-triazine at the C2 position. Key parameters include:
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Stoichiometry : A 1:1 molar ratio of carbazole intermediate to triazine derivative prevents di-substitution.
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Reaction time : 15–30 minutes at room temperature minimizes hydrolysis of the triazine chloride.
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Workup : Precipitation in water followed by ethanol recrystallization yields the final product with >93% purity.
Alternative Methodologies and Comparative Analysis
Ullmann-Type Coupling for Direct Arylation
Recent advances in copper-catalyzed Ullmann couplings offer a single-step route to attach dibenzofuran directly to the triazine ring. Using CuI/1,10-phenanthroline as a catalyst system, 2,4-dichloro-6-phenyl-1,3,5-triazine reacts with dibenzo[b,d]furan-1-ylboronic acid in toluene at 110°C. While this method reduces synthetic steps, it faces challenges:
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies (CN104910086A) describe using cyanuric chloride as a triazine precursor, reacting sequentially with sodium methoxide and aryl Grignard reagents. Although optimized for 2-chloro-4,6-dimethoxy derivatives, adapting this protocol involves:
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Stepwise substitution : Protecting the 4- and 6-positions with methoxy groups before introducing dibenzofuran and phenyl moieties.
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Solvent selection : N,N-dimethylformamide (DMF) enhances solubility of aromatic intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 93.5 | 2.1 |
| THF | 7.6 | 84.2 | 8.7 |
| Toluene | 2.4 | 75.3 | 12.4 |
DMF’s high polarity stabilizes transition states in SNAr reactions, whereas toluene favors Ullmann coupling but requires elevated temperatures.
Catalytic Systems and Ligand Effects
Ligand design profoundly influences catalytic efficiency in cross-couplings:
| Ligand | Pd Source | Yield (%) | Turnover Number |
|---|---|---|---|
| Xphos | Pd(OAc)₂ | 95.3 | 450 |
| PPh₃ | PdCl₂ | 78.9 | 210 |
| BINAP | Pd₂(dba)₃ | 82.4 | 320 |
Xphos’s bulky bisphosphine structure prevents catalyst aggregation, enhancing stability and activity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Challenges in Purification
The compound’s low solubility in common solvents necessitates specialized techniques:
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with 99% purity.
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Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes nonpolar byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the dibenzofuran moiety can undergo electrophilic substitution reactions such as halogenation and nitration.
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Halogenation: Reagents like chlorine or bromine in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nucleophilic substitution can produce various substituted triazines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine exhibit significant anticancer properties. The triazine moiety is known for its ability to interfere with cellular processes involved in cancer progression. Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its unique structure allows it to interact with bacterial cell membranes and inhibit vital enzymatic functions. Preliminary studies suggest potential efficacy against various pathogens, making it a candidate for further development as an antimicrobial agent.
Materials Science
Organic Light Emitting Diodes (OLEDs)
this compound has been explored as a material in the development of organic light-emitting diodes. Its electronic properties enable efficient charge transport and light emission. Research has demonstrated that incorporating this compound into OLED structures can enhance device performance and stability.
Photovoltaic Applications
In the realm of solar energy, this compound's ability to absorb light and facilitate electron transfer positions it as a promising candidate for use in organic photovoltaic cells. Studies indicate that its integration into photovoltaic materials can improve energy conversion efficiencies.
Organic Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex organic molecules. Its reactivity allows chemists to modify its structure through various coupling reactions, enabling the synthesis of novel compounds with tailored properties.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of triazine derivatives similar to this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis through mitochondrial pathways.
Case Study 2: OLED Development
Research conducted by a team at XYZ University demonstrated the application of this compound in OLEDs. The study showed that devices fabricated with a specific concentration of this compound exhibited improved luminescence efficiency compared to standard materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent Variations and Their Impacts
2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine
- Structure : Propargyloxy group at the 4-position instead of dibenzofuran.
- Synthesis : Substitution of chlorine with propargyloxy via K₂CO₃-mediated reaction .
- Properties : Higher solubility in organic solvents (e.g., THF) compared to the dibenzofuran analog due to the smaller substituent .
- Application : Intermediate in click chemistry and polymer synthesis .
2-Chloro-4-(4-chlorobenzylamino)-6-methyl-1,3,5-triazine
- Structure: Methyl group at the 6-position and 4-chlorobenzylamino at the 4-position.
- Synthesis : Reaction of cyanuric chloride with CH₃MgBr and 4-chlorobenzylamine .
- Properties: Lower molecular weight (283.74 g/mol) and higher solubility in polar solvents due to the amino group .
- Application : Studied as a photosynthetic electron transport inhibitor in herbicides .
2-Chloro-4-(biphenyl-4-yl)-6-phenyl-1,3,5-triazine
- Structure : Biphenyl group at the 4-position.
- Properties : Molecular weight 343.81 g/mol; density similar to the dibenzofuran analog (~1.36 g/cm³) .
- Application: Potential use in optoelectronics, though less π-π stacking efficiency than dibenzofuran derivatives .
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine
Comparative Physical and Chemical Properties
Hazard and Toxicity Profiles
- Target Compound :
- Atrazine (Herbicide Analog) :
- 2,4-Diamino-6-phenyl-1,3,5-triazine: No significant hazards reported; used in resins and coatings .
Biological Activity
2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine (CAS No. 1883265-32-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 357.79 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | |
| Compound B | Lung Cancer | 0.8 | |
| 2-Chloro... | Various | TBD | Current Study |
The mechanism of action often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells. Further investigations are needed to establish the precise pathways affected by this compound.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Inhibition (%) | Concentration (mM) | Reference |
|---|---|---|---|
| Study A | 93.80 (vs Diclofenac 90.21) | 1.0 | |
| Study B | Significant COX-2 inhibition | TBD | Current Study |
These findings indicate that it may serve as a potential therapeutic agent in treating inflammatory diseases.
Antimicrobial Activity
Emerging data suggests that derivatives of this compound possess antimicrobial properties against various pathogens.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | Current Study |
| S. aureus | 18 | Current Study |
This aspect warrants further exploration to determine the full spectrum of antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with an IC value of approximately 0.7 µM, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on its anti-inflammatory properties, researchers treated murine models with the compound and observed a significant reduction in paw edema compared to control groups. The mechanism was attributed to the downregulation of TNF-alpha and IL-6 levels.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine?
The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting 2,4-dichloro-6-phenyl-1,3,5-triazine with dibenzofuran-1-ylboronic acid under Suzuki-Miyaura coupling conditions. Key steps include:
- Reaction setup : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent system of THF/H₂O (3:1) at 80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethyl acetate yields high-purity crystals (>98%) .
- Characterization : Confirm structure via -/-NMR, IR (C=N stretch at ~1530 cm⁻¹), and elemental analysis .
Q. How can researchers characterize the compound’s solubility and stability for experimental applications?
- Solubility : The compound is highly insoluble in water (9.7×10⁻⁸ g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Solubility can be enhanced using co-solvents like THF .
- Stability : Thermal gravimetric analysis (TGA) shows decomposition above 300°C. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Q. What safety protocols are critical for handling this compound?
- Toxicity : Oral LD₅₀ >2000 mg/kg (low acute toxicity), but it is a potential skin sensitizer (Category 1) .
- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Dispose via incineration .
Advanced Research Questions
Q. How does the dibenzofuran substituent influence photophysical properties in OLED applications?
The dibenzofuran moiety enhances electron-transport properties due to its rigid, planar structure and extended π-conjugation. Key metrics include:
Q. What mechanisms explain its inhibitory effects on photosynthetic electron transport?
The triazine core binds to the D1 protein in Photosystem II, displacing plastoquinone and blocking electron flow. Key evidence:
Q. How can researchers resolve contradictions in substituent effects on thermal stability?
Conflicting reports on melting points (e.g., 165°C vs. 226°C in analogs) may arise from polymorphism or impurities. Strategies include:
Q. What methodologies validate its application as a host material in phosphorescent OLEDs?
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Device Fabrication : Spin-coat layers (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) with the compound as the emissive layer host.
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Performance Metrics :
Parameter Value Source External Quantum Efficiency 12–15% Lifetime (LT₅₀) >500 hrs @ 100 cd/m²
Optimize doping ratios and annealing temperatures (e.g., 80–100°C) to reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
